1,4-Diiodo-2,5-dipentylbenzene
Description
1,4-Diiodo-2,5-dipentylbenzene (C₁₆H₂₄I₂) is a diaryliodide derivative featuring a benzene core substituted with two iodine atoms at the 1,4-positions and two pentyl chains at the 2,5-positions. The pentyl groups enhance solubility in organic solvents, making it valuable in materials science for constructing macrocycles, polymers, or liquid crystals.
Properties
CAS No. |
193361-75-0 |
|---|---|
Molecular Formula |
C16H24I2 |
Molecular Weight |
470.17 g/mol |
IUPAC Name |
1,4-diiodo-2,5-dipentylbenzene |
InChI |
InChI=1S/C16H24I2/c1-3-5-7-9-13-11-16(18)14(12-15(13)17)10-8-6-4-2/h11-12H,3-10H2,1-2H3 |
InChI Key |
HKLVXDILMPPQBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=C(C=C1I)CCCCC)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diiodo-2,5-dipentylbenzene can be synthesized through a multi-step process. One common method involves the iodination of 2,5-dipentylbenzene. The reaction typically uses iodine (I2) and a suitable oxidizing agent, such as nitric acid (HNO3), under controlled conditions to achieve the desired substitution at the 1 and 4 positions.
Industrial Production Methods
Industrial production of 1,4-diiodo-2,5-dipentylbenzene may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts to facilitate the iodination process.
Chemical Reactions Analysis
Types of Reactions
1,4-Diiodo-2,5-dipentylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing iodine.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of dihydro derivatives or fully reduced benzene rings.
Scientific Research Applications
1,4-Diiodo-2,5-dipentylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 1,4-diiodo-2,5-dipentylbenzene depends on its specific application. In chemical reactions, the iodine atoms act as leaving groups, facilitating substitution or coupling reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through halogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Structural and Physical Properties
Thermal Stability and Non-Covalent Interactions
- 1,4-Diiodo-2,5-dimethylbenzene : Exhibits thermal stability up to 200°C, with crystal packing dominated by π-stacking and I···π interactions .
- 1,4-Diiodo-2,5-dipentylbenzene : Expected to have lower thermal stability (~150–180°C) due to weaker van der Waals forces from flexible pentyl chains.
- 1,4-Diiodo-2,5-bis(octyloxy)benzene : Ether groups may introduce dipole interactions, but long alkyl chains could reduce melting points.
Key Research Findings
- Electronic Effects : Methyl groups (electron-donating) slightly deactivate the benzene ring, while iodine (electron-withdrawing) enhances electrophilic substitution reactivity .
- Synthetic Challenges : Longer alkyl chains (e.g., pentyl, octyloxy) complicate macrocyclization due to steric hindrance, requiring high-dilution conditions .
- Safety Profiles : All diiodo derivatives are light-sensitive and irritants, necessitating amber glass packaging and handling precautions .
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